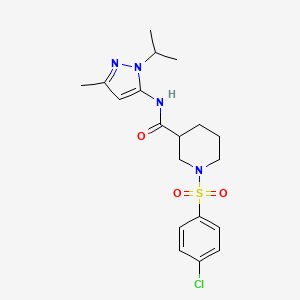
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the regulation of immune responses. The inhibition of JAK enzymes by CP-690,550 has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide exerts its therapeutic effects by selectively inhibiting JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. JAK enzymes play a crucial role in the differentiation, proliferation, and activation of immune cells. By inhibiting JAK enzymes, (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide can effectively suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide can also reduce the infiltration of immune cells into inflamed tissues and inhibit the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK enzymes, which makes it a valuable tool for studying the role of JAK enzymes in various biological processes. (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide is also available in both oral and injectable forms, which allows for easy administration in animal models. However, (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide has some limitations in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide can also have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide. One direction is to investigate the long-term safety and efficacy of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide in the treatment of autoimmune diseases. Another direction is to explore the potential use of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide in the treatment of other diseases, such as cancer and infectious diseases. Further research is also needed to elucidate the mechanisms of action of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide and to identify potential biomarkers for predicting treatment response. Finally, the development of new JAK inhibitors with improved selectivity and efficacy is an important area of future research.
Synthesemethoden
The synthesis of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide involves several steps, including the reaction of 4-chloro-3-nitrobenzaldehyde with phenylmagnesium bromide, followed by the reaction of the resulting intermediate with 3-chloroanisole. The final step involves the reaction of the resulting intermediate with 2-cyanoacrylamide to yield (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide. The synthesis of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. Preclinical studies have shown that (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide can effectively suppress the immune response, thereby reducing inflammation and tissue damage in animal models of autoimmune diseases. Clinical trials have also demonstrated the efficacy of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-15-9-13(8-14(10-19)17(20)21)6-7-16(15)22-11-12-4-2-1-3-5-12/h1-9H,11H2,(H2,20,21)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUABETXKBEUKV-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

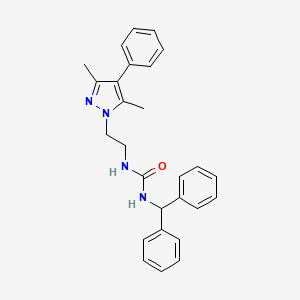
![3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid](/img/structure/B2561696.png)
![3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2561697.png)


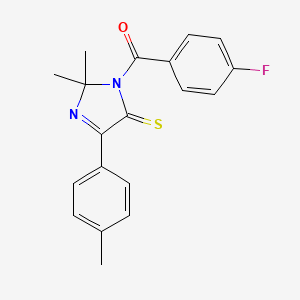
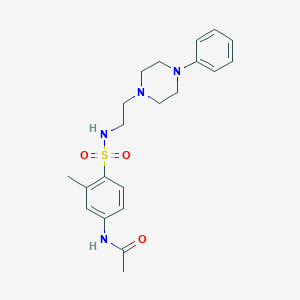
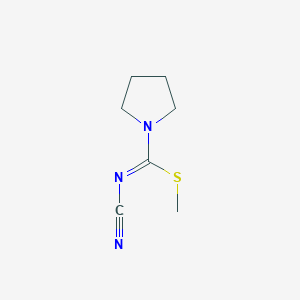
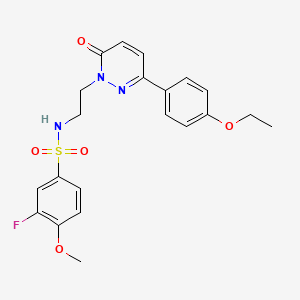
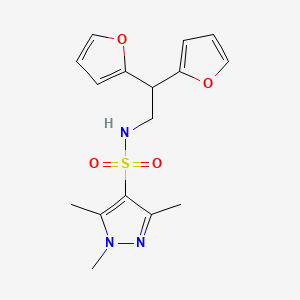
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(4-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}butyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2561712.png)
![4-methoxy-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2561714.png)

